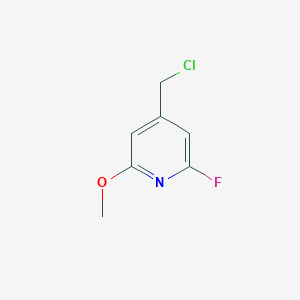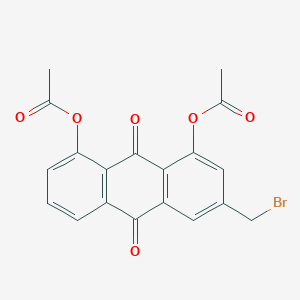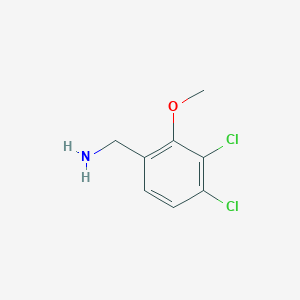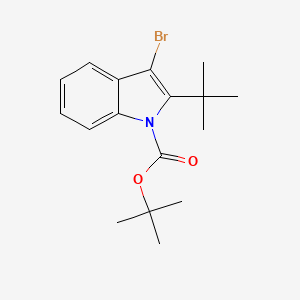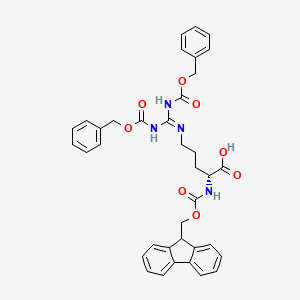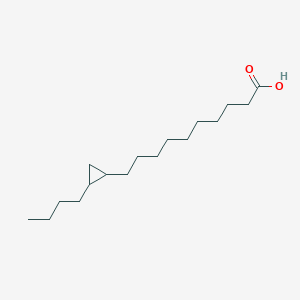
10-(2-Butylcyclopropyl)decanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Butylcyclopropyl)decanoic acid is a chemical compound belonging to the class of fatty acids It features a cyclopropane ring within its carbon chain, which is a distinctive structural characteristic
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Butylcyclopropyl)decanoic acid typically involves the cyclopropanation of a suitable precursor followed by further functionalization. One common method is the reaction of a decanoic acid derivative with a butyl-substituted cyclopropane reagent under specific conditions. The reaction may require catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure efficient and consistent production. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-Butylcyclopropyl)decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
10-(2-Butylcyclopropyl)decanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 10-(2-Butylcyclopropyl)decanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure may play a role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Lactobacillic acid:
10-Hydroxydecanoic acid: This compound has a hydroxyl group instead of a cyclopropane ring, leading to different chemical properties and reactivity.
Uniqueness
10-(2-Butylcyclopropyl)decanoic acid is unique due to its specific cyclopropane ring structure and butyl substituent, which confer distinct chemical and biological properties
Propiedades
Número CAS |
676614-06-5 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
10-(2-butylcyclopropyl)decanoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-11-15-14-16(15)12-9-7-5-4-6-8-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) |
Clave InChI |
OAUJSQXOQPIDTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC1CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
